molecular formula C26H34N2O8 B4209899 1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid

1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid

Cat. No.: B4209899
M. Wt: 502.6 g/mol
InChI Key: XXLGAAAQRSUTKJ-UHFFFAOYSA-N
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Description

1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid is a complex organic compound that features a piperazine ring, benzyl group, and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Ethoxylation: The benzylated piperazine undergoes ethoxylation with ethylene oxide to introduce the ethoxy groups.

    Methoxylation: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and acetyl chloride.

    Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or ethoxy derivatives.

Scientific Research Applications

1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-[2-[2-(4-benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.C2H2O4/c1-20(27)22-8-9-23(24(18-22)28-2)30-17-16-29-15-14-25-10-12-26(13-11-25)19-21-6-4-3-5-7-21;3-1(4)2(5)6/h3-9,18H,10-17,19H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLGAAAQRSUTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCOCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 2
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 3
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 4
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 5
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid
Reactant of Route 6
1-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]-3-methoxyphenyl]ethanone;oxalic acid

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